molecular formula C9H11NO4 B13057988 Methyl 5-formyl-3-propylisoxazole-4-carboxylate

Methyl 5-formyl-3-propylisoxazole-4-carboxylate

Cat. No.: B13057988
M. Wt: 197.19 g/mol
InChI Key: BCVNVBIMHABCJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-formyl-3-propylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-formyl-3-propylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-formyl-3-propylisoxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-3-propylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Methyl 5-formyl-3-propylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Aryl-4-methyl-3-yl-isoxazoles
  • Mono-O-methyl curcumin isoxazole

These compounds share the isoxazole ring structure but differ in their substituents, leading to variations in their biological activities and applications . This compound is unique due to its specific formyl and propyl groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-formyl-3-propylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, highlights relevant case studies, and presents detailed research findings.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of the formyl and carboxylate functional groups enhances its interaction with biological targets.

Biological Activity Overview

The compound has been studied for its inhibitory effects on various biological processes, particularly those related to cancer cell proliferation. Its mechanism of action often involves interference with specific protein interactions and signaling pathways.

Inhibition of c-Myc

One of the significant findings regarding this compound is its role as an inhibitor of the c-Myc transcription factor. c-Myc is known to regulate genes associated with cell proliferation and survival, making it a critical target in cancer therapy. Research indicates that compounds similar to this compound can disrupt c-Myc-Max dimerization, thereby inhibiting c-Myc's transcriptional activity .

Case Study 1: c-Myc Inhibition

A study demonstrated that derivatives of this compound effectively inhibited c-Myc-Max heterodimerization in vitro. The compound exhibited an IC50 value of approximately 34.8 μM against this interaction, indicating its potential as a therapeutic agent in cancers characterized by c-Myc overexpression .

Case Study 2: Cellular Proliferation

In cellular assays, the compound was shown to induce a G0/G1 phase arrest in cancer cell lines, leading to decreased cell viability. This effect was corroborated by luciferase reporter assays that indicated reduced c-Myc-dependent transcriptional activity .

The primary mechanism through which this compound exerts its biological effects appears to involve:

  • Disruption of Protein Interactions : The compound interferes with the formation of critical protein complexes such as c-Myc-Max.
  • Induction of Cell Cycle Arrest : By inhibiting c-Myc activity, it leads to cell cycle arrest and ultimately apoptosis in susceptible cancer cell lines.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to other known inhibitors:

CompoundTargetIC50 (μM)Effect on Cell Viability
This compoundc-Myc-Max34.8Decreased
10074-G5c-Myc-Max160Decreased
JY-3-094c-Myc-Max70Decreased

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

methyl 5-formyl-3-propyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H11NO4/c1-3-4-6-8(9(12)13-2)7(5-11)14-10-6/h5H,3-4H2,1-2H3

InChI Key

BCVNVBIMHABCJY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C(=O)OC)C=O

Origin of Product

United States

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